molecular formula C16H18ClNO2 B2788378 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride CAS No. 2171990-56-8

7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride

Cat. No.: B2788378
CAS No.: 2171990-56-8
M. Wt: 291.78
InChI Key: MFQDUANXJGMZGQ-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique benzoxazepine structure, which is a bicyclic system containing both benzene and oxazepine rings

Mechanism of Action

Target of Action

The primary targets of 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride are the dopamine D2 receptor and the serotonin 5-HT2 receptor . These receptors play crucial roles in various neurological and psychological processes. The dopamine D2 receptor is involved in motor control, reward, and reinforcement, while the serotonin 5-HT2 receptor is implicated in mood regulation, anxiety, and schizophrenia .

Mode of Action

This compound acts as an antagonist at its primary targets . It binds to the dopamine D2 and serotonin 5-HT2 receptors, blocking their activation and thereby inhibiting the downstream effects of these neurotransmitters . This results in a decrease in overactive dopamine and serotonin signaling, which can help to alleviate symptoms of certain neurological and psychological disorders .

Biochemical Pathways

The compound’s antagonistic action on the dopamine D2 and serotonin 5-HT2 receptors affects several biochemical pathways. By blocking the activation of these receptors, it can modulate the release of various neurotransmitters and alter neuronal firing patterns . This can lead to changes in mood, cognition, and motor control, among other effects .

Pharmacokinetics

Similar compounds are known to be well-absorbed after oral administration, metabolized primarily in the liver, and excreted in the urine

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in overactive dopamine and serotonin signaling . This can lead to a decrease in symptoms of disorders associated with these neurotransmitters, such as schizophrenia . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and solubility, potentially impacting its bioavailability and therapeutic effects . Additionally, individual factors such as age, sex, genetics, and overall health can influence how a person responds to the compound .

Biochemical Analysis

Biochemical Properties

For instance, some benzoxazepines have been found to inhibit acetylcholinesterase, an enzyme that plays a crucial role in nerve signal transmission .

Cellular Effects

Some benzoxazepines have been found to exhibit cytotoxic activity against certain cancer cell lines . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzoxazepines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of benzoxazepines can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of benzoxazepines can vary with different dosages in animal models .

Metabolic Pathways

It is known that benzoxazepines can interact with various enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that benzoxazepines can interact with various transporters or binding proteins and can affect their localization or accumulation .

Subcellular Localization

It is known that benzoxazepines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a benzyloxy-substituted benzaldehyde with an appropriate amine, followed by cyclization to form the benzoxazepine ring. The final step involves the conversion of the free base to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the benzyloxy position.

Scientific Research Applications

Chemistry: In chemistry, 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine: In the field of medicine, this compound has potential applications as a therapeutic agent. Its structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry: Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

  • 7-(Benzyloxy)-2,3,4,5-tetrahydro-1,4-benzoxazepine
  • 7-(Benzyloxy)-2,3,4,5-tetrahydro-1,4-benzoxazepine acetate
  • 7-(Benzyloxy)-2,3,4,5-tetrahydro-1,4-benzoxazepine sulfate

Comparison: Compared to these similar compounds, 7-(Benzyloxy)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly valuable in certain applications where these properties are critical.

Properties

IUPAC Name

7-phenylmethoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)12-19-15-6-7-16-14(10-15)11-17-8-9-18-16;/h1-7,10,17H,8-9,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQDUANXJGMZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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